2-Bromobenzene-1,3,5-triol

Descripción general

Descripción

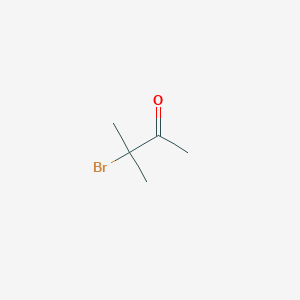

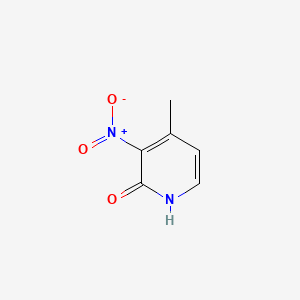

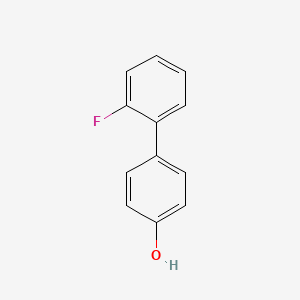

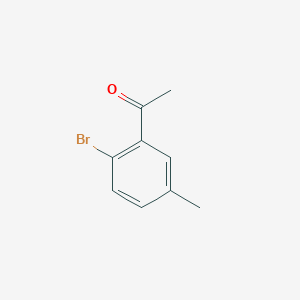

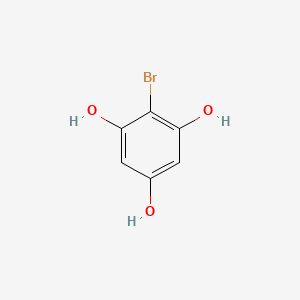

2-Bromobenzene-1,3,5-triol is a brominated derivative of benzene where a bromine atom and three hydroxyl groups are attached to the benzene ring. The presence of these substituents can significantly alter the chemical and physical properties of the benzene ring, leading to unique reactivity and interactions.

Synthesis Analysis

The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, a related compound, was achieved through a two-step process starting from m-trihydroxybenzene, which was methylated under specific conditions to yield trimethoxybenzene, followed by a Friedel-Crafts reaction to introduce the bromo substituent . Although the synthesis of 2-Bromobenzene-1,3,5-triol is not explicitly detailed in the provided papers, similar methodologies could be applied, adjusting the conditions to favor the introduction of hydroxyl groups at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction and computational methods. For example, the crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was determined, revealing the molecule crystallizes in the triclinic system with specific lattice parameters . The molecular structure of 2-Bromobenzene-1,3,5-triol would likely show similar characteristics, with the bromine and hydroxyl groups influencing the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of bromine allows for nucleophilic substitution reactions, while the hydroxyl groups can be involved in hydrogen bonding and other interactions. The photodissociation of bromobenzene and its derivatives has been studied, showing that the position of the bromine atoms affects the potential-energy curves and, consequently, the reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the substituents attached to the benzene ring. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, displayed different crystal structures depending on the solvent, indicating that the substituents can affect solubility and crystallization behavior . The spectroscopy and crystal structure of 1-bromo-2,3,5,6-tetramethylbenzene were also investigated, showing two stable crystalline phases and providing insights into the molecular conformation and vibrational spectra . These studies suggest that 2-Bromobenzene-1,3,5-triol would exhibit distinct physical and chemical properties that could be explored for various applications.

Aplicaciones Científicas De Investigación

-

Photodissociation Research

- Field : Chemical Physics

- Application : 2-Bromobenzene-1,3,5-triol could potentially be used in photodissociation research. Photodissociation involves the breaking of a chemical bond due to the absorption of light .

- Method : Quantum chemical calculations have been performed on the ground state and several low-lying excited states of bromobenzene, ortho-, meta-, and para-dibromobenzene, and 1,3,5-tribromobenzene using high-level ab initio and hybrid density-functional methods .

- Results : The research clarified experimental observations of ultrafast predissociation in these molecules from extensive theoretical information about all low-energy potential-energy curves together with symmetry arguments .

-

Molecular Simulation Visualization

- Field : Computational Chemistry

- Application : 2-Bromobenzene-1,3,5-triol could potentially be used in molecular simulation visualizations .

- Method : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

- Results : The results of these simulations would depend on the specific parameters and conditions of the simulation .

Safety And Hazards

Propiedades

IUPAC Name |

2-bromobenzene-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVMEFXEWVKCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326640 | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzene-1,3,5-triol | |

CAS RN |

84743-77-1 | |

| Record name | 2-Bromo-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromobenzene-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.